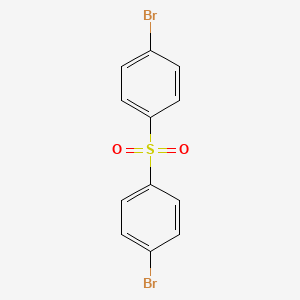

4,4'-Sulfonylbis(bromobenzene)

概要

説明

I-309 は、CCR8 と呼ばれる細胞表面ケモカイン受容体と相互作用することにより、単球、ナチュラルキラー細胞、未熟な B 細胞、樹状細胞を引き付けます 。この化合物は、免疫応答と炎症において重要な役割を果たします。

2. 製法

合成経路と反応条件: I-309 は、通常、組換え DNA 技術を使用して生産されます。I-309 をコードする遺伝子をプラスミドベクターに挿入し、その後、大腸菌などの宿主細胞に導入します。宿主細胞は、特定の条件下で培養され、I-309 タンパク質を発現させます。 タンパク質はその後、クロマトグラフィー技術を使用して精製されます 。

工業生産方法: 工業環境では、I-309 は大規模バイオリアクターで生産されます。このプロセスには、I-309 タンパク質を発現する遺伝子改変された大腸菌細胞の発酵が含まれます。 発酵後、細胞は溶解され、タンパク質は一連のクロマトグラフィー工程を経て精製され、高純度が達成されます 。

準備方法

Synthetic Routes and Reaction Conditions: I-309 is typically produced using recombinant DNA technology. The gene encoding I-309 is inserted into a plasmid vector, which is then introduced into a host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the I-309 protein. The protein is then purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, I-309 is produced in large-scale bioreactors. The process involves the fermentation of genetically modified Escherichia coli cells that express the I-309 protein. After fermentation, the cells are lysed, and the protein is purified through a series of chromatographic steps to achieve high purity .

化学反応の分析

反応の種類: I-309 は、主にその受容体 CCR8 と相互作用します。酸化、還元、置換などの従来の化学反応には通常は関与しません。代わりに、その活性は結合とシグナル伝達相互作用に基づいています。

一般的な試薬と条件: I-309 の生産に関与する主な試薬には、プラスミドベクター、宿主細胞(大腸菌)、および精製に使用されるさまざまなクロマトグラフィー媒体があります。 条件には、宿主細胞の成長に適した温度、pH、および栄養分の供給が含まれます 。

形成される主な生成物: 形成される主な生成物は、さまざまな研究および治療用途に使用される I-309 タンパク質自体です 。

科学的研究の応用

作用機序

I-309 は、標的細胞の表面にあるケモカイン受容体 CCR8 に結合することでその効果を発揮します。この結合は、細胞内シグナル伝達イベントのカスケードを誘発し、ケモタキシス、細胞移動、および免疫細胞の活性化につながります。 関与するシグナル伝達経路には、G タンパク質の活性化が含まれ、その後、ホスホリパーゼ C などのダウンストリームエフェクターが活性化され、細胞内カルシウムの放出とタンパク質キナーゼ C の活性化につながります 。 これにより、ケモタキシスや血管新生などのさまざまな細胞応答が生じます 。

類似の化合物:

ケモカイン (C-C モチーフ) リガンド 2 (CCL2):

ケモカイン (C-C モチーフ) リガンド 5 (CCL5):

ケモカイン (C-C モチーフ) リガンド 3 (CCL3):

I-309 の独自性: I-309 は、CCR8 受容体との特異的な相互作用において独自性があり、これは、異なる受容体と相互作用する他のケモカインとは異なります。 この特異性により、I-309 は、特に炎症や血管新生という文脈において、免疫細胞の動員と活性化において独自の役割を果たすことができます 。

類似化合物との比較

Chemokine (C-C motif) ligand 2 (CCL2):

Chemokine (C-C motif) ligand 5 (CCL5):

Chemokine (C-C motif) ligand 3 (CCL3):

Uniqueness of I-309: I-309 is unique in its specific interaction with the CCR8 receptor, which distinguishes it from other chemokines that interact with different receptors. This specificity allows I-309 to play a distinct role in immune cell recruitment and activation, particularly in the context of inflammation and angiogenesis .

生物活性

4,4'-Sulfonylbis(bromobenzene) is an organic compound characterized by its sulfone functional group and two bromobenzene moieties. Its molecular formula is C12H8Br2O2S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. This article reviews the biological activity of 4,4'-sulfonylbis(bromobenzene), focusing on its interactions with biomolecules, enzyme inhibition, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C12H8Br2O2S

- Molecular Weight : 360.16 g/mol

- CAS Number : 2050-48-8

The biological activity of 4,4'-sulfonylbis(bromobenzene) is primarily attributed to its ability to interact with various biomolecules. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. This compound may also induce oxidative stress in cells, leading to apoptosis or necrosis.

Enzyme Inhibition

Research indicates that 4,4'-sulfonylbis(bromobenzene) exhibits inhibitory effects on several enzymes:

- Thioredoxin Reductase (TrxR) : Studies have shown that certain derivatives of sulfonyl compounds can decrease TrxR activity by approximately 50% at concentrations around 12.5 µM .

- Other Enzymatic Targets : The compound's sulfonyl group may facilitate binding to active sites of various enzymes, inhibiting their catalytic functions.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of 4,4'-sulfonylbis(bromobenzene) have been evaluated in various cancer cell lines. Key findings include:

- IC50 Values : The compound demonstrated significant antiproliferative activity with IC50 values ranging from 10 to 25 µM across different cell lines.

- Mechanisms of Action : The cytotoxicity is associated with the induction of oxidative stress and subsequent DNA damage, as evidenced by increased levels of reactive oxygen species (ROS) and DNA strand breaks .

Case Studies

- Study on Cancer Cell Lines :

- Impact on Autophagy :

Comparative Analysis

To better understand the unique properties of 4,4'-sulfonylbis(bromobenzene), it can be compared with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Bromo-N,N-bis(phenyl)aniline | Brominated Aniline | Moderate cytotoxicity |

| 4,4'-Di-tert-butyldiphenylamine | Sulfone-Free Analog | Lower enzyme inhibition |

| 4-(tert-butyl)phenylsulfone | Sulfone Compound | Higher thermal stability |

特性

IUPAC Name |

1-bromo-4-(4-bromophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNABJXQGRVIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174489 | |

| Record name | Sulfone, bis(p-bromophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-48-8 | |

| Record name | 1,1′-Sulfonylbis[4-bromobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, bis(p-bromophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-bromophenyl) sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, bis(p-bromophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOPHENYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(4-bromophenyl) sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN4FG8X88N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Bis(4-bromophenyl) sulfone and how does it relate to its potential applications?

A1: Bis(4-bromophenyl) sulfone exhibits a molecular structure where two bromobenzene rings are connected via a sulfone group []. This structure contributes to its functionality as a monomer in polymerization reactions. For instance, it can react with thiolate monomers to synthesize various poly(arylene sulfide)s, including block copolymers []. This versatility makes it valuable in material science for developing polymers with tailored properties.

Q2: How does the substitution of chlorine with bromine in Bis(4-bromophenyl) sulfone affect its physical properties compared to its chlorinated analog?

A2: Replacing chlorine with bromine in Bis(4-bromophenyl) sulfone, forming Bis(4-chlorophenyl) sulfone, significantly impacts its structural dynamics. While Bis(4-chlorophenyl) sulfone exhibits an incommensurate phase transition driven by a soft phonon mode at 148 K, deuterated Bis(4-bromophenyl) sulfone shows a similar dynamic process within the 157-148 K range but does not undergo a phase transition or symmetry change below 148 K []. This difference highlights the role of halogen substitution in influencing molecular interactions and solid-state behavior.

Q3: What analytical techniques are typically employed to characterize Bis(4-bromophenyl) sulfone and its polymeric derivatives?

A3: Characterization of Bis(4-bromophenyl) sulfone and its derived polymers employs various techniques. Single-crystal X-ray diffraction can be used to determine the crystal structure of Bis(4-bromophenyl) sulfone []. In the context of polymer synthesis, hot-stage microscopy helps study melting ranges, while gel permeation chromatography aids in determining molar masses. Compositional analysis relies on infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy, confirming the polymer structure and providing insights into the degree of polymerization of individual blocks []. These combined techniques provide a comprehensive understanding of the material's properties and behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。